An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetoxy-3'-cyanobenzophenone
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Acetoxy-3'-cyanobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxy-3'-cyanobenzophenone is a multifaceted organic compound featuring a benzophenone core, an acetoxy substituent, and a nitrile group. This unique combination of functional groups imparts a distinct profile of physical and chemical properties, making it a molecule of significant interest in medicinal chemistry and materials science. Benzophenone derivatives are widely recognized for their photochemical properties and biological activities, while the acetoxy and cyano moieties offer avenues for further chemical modification and specific molecular interactions.[1]
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Acetoxy-3'-cyanobenzophenone. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its molecular characteristics, reactivity, and the experimental methodologies for its analysis. While specific experimental data for this compound is not widely available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogues to present a robust and scientifically grounded profile.
Molecular Identity and Structure
A clear understanding of the molecular identity is foundational to any chemical investigation. The structural and identifying information for 2-Acetoxy-3'-cyanobenzophenone is summarized below.
| Identifier | Value |
| CAS Number | 890099-31-7 |
| Molecular Formula | C₁₆H₁₁NO₃ |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | 3-(2-acetoxybenzoyl)benzonitrile |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N |
The molecular structure, depicted below, reveals a central diaryl ketone (benzophenone) framework. An acetoxy group is situated at the 2-position of one phenyl ring, and a cyano group is at the 3'-position of the second phenyl ring.
Caption: Chemical structure of 2-Acetoxy-3'-cyanobenzophenone.
Physical Properties
| Property | Predicted Value/Observation | Rationale and Comparative Insights |
| Appearance | White to off-white crystalline solid | Benzophenone and its derivatives are typically crystalline solids at room temperature.[2] |
| Melting Point | Expected to be a solid with a defined melting point. | The melting point will be influenced by the substituents. For comparison, 2-cyanobenzophenone has a melting point of 82-87 °C. The addition of the acetoxy group may alter this value. |
| Boiling Point | High boiling point, likely >300 °C. | Benzophenone has a boiling point of 305.4 °C.[3] The increased molecular weight and polarity of the substituents are expected to result in a higher boiling point. |
| Solubility | Likely soluble in common organic solvents such as acetone, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and poorly soluble in water. | The benzophenone core provides lipophilicity, while the ester and nitrile groups add polarity. This combination suggests good solubility in moderately polar organic solvents. Benzophenone itself is soluble in many organic solvents but practically insoluble in water.[3] |
Experimental Protocol: Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline compound. A sharp melting range typically indicates high purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. This is determined by heating a small sample in a capillary tube and observing the temperature range from the first sign of melting to complete liquefaction.[4][5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[6]
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[5]
-
Loading the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[6]
-
Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.[4]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[2]
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Solubility Assessment
Determining the solubility profile is crucial for applications in drug development, such as formulation and in vitro assays.
Principle: A specified amount of the solute is mixed with a specified volume of the solvent to determine the extent of dissolution.[7]
Apparatus:
-
Glass vials or test tubes with stoppers
-
Vortex mixer or shaker
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Weigh a precise amount of 2-Acetoxy-3'-cyanobenzophenone and place it in a vial.
-
Solvent Addition: Add a measured volume of the desired solvent to the vial.
-
Mixing: Vigorously shake or vortex the mixture for a set period to facilitate dissolution.[7]
-
Equilibration: Allow the mixture to stand and equilibrate.
-
Observation: Visually inspect the solution for any undissolved solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant.
Chemical Properties and Reactivity Profile
The chemical behavior of 2-Acetoxy-3'-cyanobenzophenone is dictated by the interplay of its three key functional groups: the benzophenone ketone, the acetoxy ester, and the aromatic nitrile.
Reactivity of the Benzophenone Core
The carbonyl group of the benzophenone moiety is a primary site of reactivity. Ketones are susceptible to nucleophilic attack and can be reduced to secondary alcohols.[2] The aromatic rings influence the reactivity of the carbonyl group through resonance and inductive effects. Substituted benzophenones are known to undergo various electrochemical reactions, typically two one-electron reductions.[8]
Reactivity of the Acetoxy Group
The acetoxy group is an ester and is susceptible to hydrolysis under both acidic and basic conditions to yield a phenol and acetic acid.[9] This reaction is a common deprotection strategy in organic synthesis. The hydrolysis can be catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis (Saponification):
Reactivity of the Nitrile Group
The cyano group is a versatile functional group that can undergo a variety of transformations.[10]
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.[11][12]
-
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]
-
Reaction with Organometallics: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.[13]
Caption: Key Reactive Sites and Transformations.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. While experimental spectra for 2-Acetoxy-3'-cyanobenzophenone are not available, we can predict the key features based on the known spectral properties of its functional groups and related compounds.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorption bands of the ketone, ester, and nitrile functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| C=O (Ketone) | 1650-1680 | The strong absorption of the benzophenone carbonyl. |
| C=O (Ester) | 1735-1750 | A strong band from the acetoxy group. |
| C≡N (Nitrile) | 2220-2260 | A sharp, medium-intensity peak. |
| C-O (Ester) | 1000-1300 | Stretching vibrations of the ester C-O bonds. |
| Aromatic C-H | >3000 | Stretching vibrations of the aromatic C-H bonds. |
| Aromatic C=C | 1400-1600 | In-plane stretching vibrations of the aromatic rings. |
Interpretation Guide: The presence of two distinct carbonyl peaks (ketone and ester) would be a key diagnostic feature. The sharp nitrile peak in the triple bond region is also highly characteristic.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 8H |
| Acetoxy Methyl Protons | 2.0 - 2.5 | Singlet | 3H |
Interpretation Guide: The aromatic region will show a complex pattern of multiplets due to the disubstituted phenyl rings. The acetoxy methyl group will appear as a characteristic singlet in the upfield region. The integration of the signals will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 200 |
| C=O (Ester) | 165 - 175 |
| Aromatic Carbons | 120 - 150 |
| C≡N (Nitrile) | 115 - 125 |
| Acetoxy Methyl Carbon | 20 - 30 |
Interpretation Guide: The downfield region will be characterized by the signals of the two carbonyl carbons. The nitrile carbon will appear in the mid-range of the spectrum. The acetoxy methyl carbon will be the most upfield signal.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate pulse sequence for a ¹H NMR experiment is selected, and the data is acquired. This involves irradiating the sample with radiofrequency pulses and detecting the resulting signals.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Observations:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (265.27 m/z) should be observed.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the acetoxy group (M - 59), the loss of an acetyl group (M - 43), and cleavage around the carbonyl group, leading to characteristic benzoyl and cyanobenzoyl fragment ions.
Analytical Approach: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for the analysis of benzophenone derivatives.[1]
Conclusion
2-Acetoxy-3'-cyanobenzophenone is a compound with a rich chemical profile owing to its benzophenone, acetoxy, and nitrile functionalities. This guide has provided a comprehensive overview of its molecular identity, predicted physical properties, and its chemical reactivity. Furthermore, detailed experimental protocols for the characterization of this and similar molecules have been presented to aid researchers in their laboratory work. While specific experimental data for this compound remains to be fully documented in the public domain, the principles and comparative data outlined herein offer a solid foundation for its study and application in various scientific endeavors, particularly in the fields of medicinal chemistry and drug development.
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